molecular formula C14H9BrF3N3 B3622339 5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3622339
M. Wt: 356.14 g/mol
InChI Key: WXBYZDWXBSJUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that has been studied in the context of Suzuki–Miyaura cross-coupling reactions . It has been used as a starting point for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .

Scientific Research Applications

Chemical Structure and Properties

  • Hydrogen-Bonded Chains : Studies have shown that compounds like 5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are linked into chains by hydrogen bonds, specifically C-H...π(arene) hydrogen bonds. These structures are important in the understanding of molecular interactions and crystal engineering (Portilla et al., 2005).

Synthesis and Chemical Reactions

  • Synthesis and Medicinal Chemistry : An efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported. This synthesis is important for developing libraries of compounds with potential medicinal applications (Jismy et al., 2020).
  • Novel Synthesis Techniques : Innovative methods such as ultrasound irradiation have been used for the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages like simplicity, mild conditions, and high yields (Buriol et al., 2013).

Biological Activities and Applications

  • Antimicrobial Properties : Certain derivatives of pyrazolo[1,5-a]pyrimidines have been tested for antimicrobial activities. For example, compounds containing a 5-(methylthio)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine moiety showed promising antimicrobial effects when incorporated into varnishes and printing inks (El‐Wahab et al., 2015).
  • Optical Properties : The optical absorption and emission properties of pyrazolo[1,5-a]pyrimidines have been studied, revealing interesting UV–Vis and fluorescence properties. This research is significant for applications in fluorescence imaging and sensing (Stefanello et al., 2022).

Properties

IUPAC Name

5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBYZDWXBSJUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.